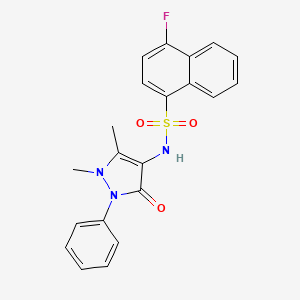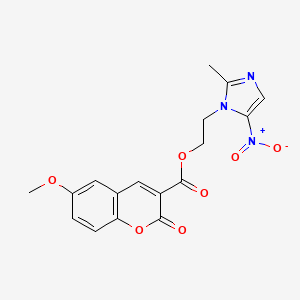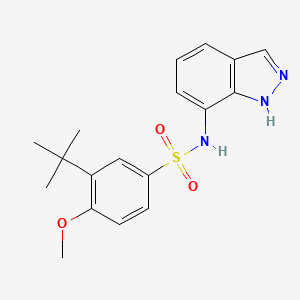
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide
Overview
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in chemistry, biology, and medicine. The presence of multiple functional groups, including a pyrazolone ring, a fluorinated naphthalene moiety, and a sulfonamide group, makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazolone core. One common synthetic route includes the reaction of 4-fluoronaphthalene-1-sulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be performed to modify the fluorinated naphthalene moiety, potentially leading to the formation of hydroxylated or amino derivatives.
Substitution: Substitution reactions at the pyrazolone ring or the naphthalene ring can introduce new substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction reactions can be achieved with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles like alkyl halides or amines, with suitable catalysts and solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, each with distinct chemical and physical properties
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of interactions with biological macromolecules.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents. Additionally, its ability to modulate biological targets can be explored for the treatment of various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable compounds.
Mechanism of Action
The mechanism by which N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The fluorinated naphthalene moiety enhances the compound's binding affinity and selectivity, making it effective in targeting specific biological processes.
Comparison with Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluoronaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-14-20(21(26)25(24(14)2)15-8-4-3-5-9-15)23-29(27,28)19-13-12-18(22)16-10-6-7-11-17(16)19/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNUBOPQGPCQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)benzamide](/img/structure/B4325252.png)
![N-[2-chloro-5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B4325268.png)
![2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B4325276.png)
![11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325279.png)
![11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325287.png)
![4-benzyl-3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325292.png)
![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4325294.png)
![4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE](/img/structure/B4325301.png)
![6-bromo-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4325309.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B4325320.png)


![3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325335.png)
![ETHYL 6-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4325337.png)
